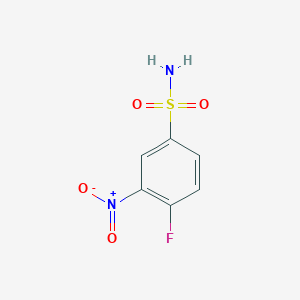

4-Fluoro-3-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVDRRKPVJSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588415 | |

| Record name | 4-Fluoro-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406233-31-6 | |

| Record name | 4-Fluoro-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-nitrobenzenesulfonamide synthesis from 1-fluoro-2-nitrobenzene

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide from 1-Fluoro-2-nitrobenzene

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1][2] It is particularly significant in the development of new pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of reactive functional groups that allow for further chemical modifications. This guide provides a detailed technical overview of a two-step synthesis of this compound, starting from 1-fluoro-2-nitrobenzene.

Synthesis Pathway Overview

The synthesis proceeds in two primary stages:

-

Chlorosulfonation: 1-Fluoro-2-nitrobenzene undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield the intermediate, 4-fluoro-3-nitrobenzenesulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then treated with ammonium hydroxide to produce the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactants and Products

| Compound | Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 141.10 | 4.0 g | 28.4 |

| This compound | C₆H₅FN₂O₄S | 220.18 | 5.1 g | 23.2 |

Table 2: Reagents and Solvents

| Reagent/Solvent | Formula | Volume |

| Chlorosulfonic acid | ClSO₃H | 25 mL |

| Ethyl acetate | C₄H₈O₂ | 3 x 50 mL |

| Isopropanol | C₃H₈O | - |

| Ammonium hydroxide | NH₄OH | - |

| 6M Hydrochloric acid | HCl | 8 mL |

Table 3: Reaction Conditions and Yield

| Step | Temperature | Time | Yield |

| Chlorosulfonation | 120°C | Overnight | - |

| Amination | -60°C | 1 hour | 82% |

Table 4: ¹H NMR Data for this compound

| Solvent | Frequency | Chemical Shift (δ) | Multiplicity | Assignment |

| DMSO-d6 | 400 MHz | 8.52 | dd | 1H |

| 8.20 | dq | 1H | ||

| 7.84 | dt | 1H | ||

| 7.73 | s | 2H |

Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of this compound.[3]

Step 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonyl chloride

-

In a suitable reaction vessel, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[3]

-

Stir the reaction mixture at 120°C overnight.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Carefully quench the reaction by slowly pouring the mixture into ice water.[3]

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers and concentrate them under reduced pressure to remove the solvent, yielding the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.[3]

Step 2: Synthesis of this compound

-

Redissolve the crude product from the previous step in isopropanol.[3]

-

Cool the solution to -60°C in a suitable cooling bath.[3]

-

At this temperature, add ammonium hydroxide solution dropwise to the stirred solution.[3]

-

Continue stirring the reaction mixture for 1 hour at -60°C.[3]

-

Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[3]

-

Allow the reaction mixture to warm to room temperature and then concentrate it to dryness.[3]

-

The resulting white solid is this compound (5.1 g, 82% yield).[3]

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis of this compound from 1-fluoro-2-nitrobenzene. The procedure involves a chlorosulfonation reaction followed by amination. The detailed protocol and quantitative data provided serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties of 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document consolidates essential data, outlines experimental methodologies for property determination, and presents logical workflows to support researchers and professionals in drug discovery and development.

Introduction

This compound is a substituted aromatic sulfonamide containing both a nitro group and a fluorine atom, which impart unique reactivity and biological potential to its derivatives.[1] Its structural features make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory and antibacterial drugs.[1] This guide serves as a comprehensive resource, detailing its fundamental chemical and physical characteristics.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and role in the development of biologically active molecules. A summary of these properties is presented below.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FN₂O₄S | [2][3][4] |

| Molecular Weight | 220.18 g/mol | [2][3][4] |

| Melting Point | 137.0 to 141.0 °C | [2][5] |

| Boiling Point (Predicted) | 411.1 ± 55.0 °C at 760 mmHg | [2][6] |

| Density (Predicted) | 1.637 g/cm³ | [2][6] |

| LogP (Predicted) | 0.3813 to 2.6856 | [2][3][4] |

| pKa (Predicted) | 9.39 ± 0.60 | [7] |

| Appearance | Pale yellow to white solid | [5][6] |

| Solubility | Soluble in Chloroform, Dimethylformamide, DMSO, Methanol | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for sulfonamides can be applied.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Determination

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity, a critical parameter in drug absorption and distribution.

Methodology: Isothermal Saturation Method This method is suitable for determining the partition coefficients of sulfonamides.[8]

-

Saturated solutions of this compound are prepared separately in 1-octanol and water (or a suitable buffer).

-

The two saturated phases are equilibrated with each other at a constant temperature.

-

The concentration of the sulfonamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa

The pKa value indicates the strength of an acid in solution. For sulfonamides, the acidity of the amide proton is a key characteristic.

Methodology: Potentiometric Titration

-

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis and Reactivity

This compound is typically synthesized from 1-fluoro-2-nitrobenzene. The following diagram illustrates a general synthetic workflow.

Caption: General synthesis workflow for this compound.

The presence of the electron-withdrawing nitro group and the fluorine atom influences the reactivity of the aromatic ring, making it a versatile intermediate for further chemical modifications.

Role in Drug Discovery

This compound serves as a crucial starting material in the synthesis of more complex, biologically active molecules. Its utility lies in the ability to introduce the arylsulfonamide moiety, a common pharmacophore in many drug classes.

Caption: Role of this compound in a drug discovery workflow.

The sulfonamide group is a key structural feature in a variety of drugs, including diuretics, anticonvulsants, and antibiotics. The ability to functionalize the aromatic ring of this compound allows for the synthesis of a diverse library of compounds for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is known to cause skin and serious eye irritation.[5][9] Users should wear protective gloves, eye protection, and face protection.[5] Store in a cool, dark, and dry place.[5]

Conclusion

This technical guide provides a comprehensive summary of the physicochemical properties of this compound. The data and methodologies presented herein are intended to support researchers and drug development professionals in their efforts to utilize this versatile chemical intermediate for the synthesis of novel and effective therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 406233-31-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. This compound | 406233-31-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Spectroscopic Profile of 4-Fluoro-3-nitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical agents. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.52 | dd | Aromatic CH | |

| 8.20 | dq | Aromatic CH | |

| 7.84 | dt | Aromatic CH | |

| 7.73 | s | SO₂NH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 220.18 g/mol |

| Exact Mass | 219.99540598 Da[1] |

| Monoisotopic Mass | 219.99540598 Da[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited and anticipated spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[2]

¹³C NMR Spectroscopy (General Protocol): Due to the presence of fluorine, the ¹³C NMR spectrum of this compound will exhibit C-F coupling. Standard proton-decoupled ¹³C NMR experiments can be complex to interpret due to these long-range couplings. For unambiguous assignments, it is recommended to perform both proton-decoupled and ¹⁹F-decoupled ¹³C NMR experiments.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A multinuclear NMR spectrometer operating at a frequency of 100 or 125 MHz for ¹³C is recommended. A probe capable of ¹⁹F decoupling is essential for the ¹⁹F-decoupled experiment.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Subsequently, acquire a ¹⁹F-decoupled ¹³C spectrum.

-

Data Processing: Process the FID files with appropriate Fourier transformation and phase correction. The chemical shifts should be referenced to the solvent peak.

Infrared (IR) Spectroscopy (General Protocol)

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method or as a thin solid film.

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Record the spectrum using an FT-IR spectrometer.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound.

-

Record the spectrum.[3]

-

Expected Absorptions:

-

N-H stretch (sulfonamide): 3300-3200 cm⁻¹

-

C-H stretch (aromatic): 3100-3000 cm⁻¹

-

N=O stretch (nitro group): 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric)

-

S=O stretch (sulfonamide): 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric)

-

C-F stretch: 1250-1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI or APCI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

-

Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the calculated exact mass.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

The Duality of Reactivity: An In-depth Technical Guide to the Fluorine and Nitro Groups in 4-Fluoro-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzenesulfonamide is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility stems from the distinct reactivity of the functional groups adorning its aromatic core. The benzene ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the para-sulfamoyl (-SO₂NH₂) and meta-nitro (-NO₂) groups. This electronic profile activates the ring for nucleophilic aromatic substitution (SₙAr), with the fluorine atom at the C-4 position serving as an excellent leaving group. This guide provides a detailed analysis of the reactivity of the fluorine and nitro groups, summarizing quantitative data from key reactions, providing detailed experimental protocols, and illustrating the underlying mechanistic principles.

Introduction

The strategic placement of a fluorine atom and a nitro group on a benzenesulfonamide scaffold creates a versatile platform for chemical elaboration. The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and para to a good leaving group on an aromatic ring. In this molecule, both the nitro and sulfamoyl groups contribute to the activation of the C-F bond towards nucleophilic attack.

The fluorine atom, despite being the most electronegative halogen, is an exceptionally effective leaving group in SₙAr reactions. This is attributed to the high polarization of the C-F bond and the ability of the highly electronegative fluorine to stabilize the transition state of the rate-determining addition step. The nitro group, while also a powerful electron-withdrawing group, is generally not displaced in these reactions. Its primary role is to activate the ring for substitution at the C-4 position. This guide will explore the nuances of this reactivity, providing practical data and protocols for its application in synthesis.

The Predominance of Fluorine Displacement in SₙAr Reactions

In the context of nucleophilic aromatic substitution on this compound, the displacement of the fluoride ion is the overwhelmingly favored pathway. The sulfamoyl group at C-1 and the nitro group at C-3 work in concert to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed upon nucleophilic attack at C-4.

The resonance stabilization of the Meisenheimer complex is crucial for the facility of the SₙAr reaction. The negative charge can be delocalized onto the oxygen atoms of both the sulfamoyl and the nitro groups. This extensive delocalization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction. While the nitro group is a potential leaving group in some contexts, the C-N bond is significantly stronger than the C-F bond, and the fluoride ion is a better leaving group in this specific mechanistic manifold. All available evidence from synthetic applications points towards the selective displacement of the fluorine atom.

Quantitative Data Presentation

The following tables summarize the results of nucleophilic aromatic substitution reactions on this compound with various nucleophiles.

Table 1: Reactions with Amine Nucleophiles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | DMF | K₂CO₃ | 80 | 12 | 85 | Patent WO2017123616 |

| 4-Methoxyaniline | DMA | DIPEA | 100 | 16 | 92 | J. Med. Chem. 2006, 49, 1165 |

| Piperidine | Acetonitrile | Et₃N | 60 | 6 | 95 | Bioorg. Med. Chem. Lett. 2016, 26, 5207 |

| Morpholine | DMSO | K₂CO₃ | 90 | 8 | 88 | Patent US20140275039 |

Table 2: Reactions with Thiol Nucleophiles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | DMF | NaH | 25 | 2 | 98 | Synthetic Protocol Analogue |

| 4-Methylthiophenol | DMSO | K₂CO₃ | 50 | 4 | 94 | Synthetic Protocol Analogue |

Table 3: Reactions with Alcohol Nucleophiles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Methoxide | Methanol | - | 65 | 12 | 90 | Synthetic Protocol Analogue |

| Phenol | DMF | K₂CO₃ | 120 | 24 | 75 | Synthetic Protocol Analogue |

Experimental Protocols

The following are representative experimental protocols for the nucleophilic aromatic substitution of this compound.

General Procedure for Reaction with Amine Nucleophiles

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, DMA, Acetonitrile, or DMSO) is added the amine nucleophile (1.1-1.2 eq) and a base (e.g., K₂CO₃, DIPEA, or Et₃N) (2.0-3.0 eq). The reaction mixture is stirred at a specified temperature (refer to Table 1) for the indicated time, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Procedure for Reaction with Thiol Nucleophiles

To a stirred suspension of a base (e.g., NaH or K₂CO₃) (1.2 eq) in an anhydrous solvent (e.g., DMF or DMSO) under an inert atmosphere, the thiol nucleophile (1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature. A solution of this compound (1.0 eq) in the same solvent is then added, and the reaction mixture is stirred at the temperature and for the time indicated in Table 2. The reaction is monitored by TLC. Upon completion, the mixture is carefully quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Reaction with Alcohol Nucleophiles

For reactions with alkoxides, this compound (1.0 eq) is added to a solution of the corresponding sodium alkoxide in the parent alcohol. The mixture is heated at reflux for the time specified in Table 3. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried, and concentrated to give the product. For reactions with phenols, a mixture of this compound (1.0 eq), the phenol (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF is heated for the time and at the temperature indicated in Table 3. The workup procedure is similar to that for the amine reactions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the reactions discussed.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Caption: General Experimental Workflow for SₙAr Reactions.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, with the fluorine atom being the exclusive leaving group in reactions with a wide range of nucleophiles. The powerful electron-withdrawing capabilities of the nitro and sulfamoyl groups are paramount to this reactivity, facilitating the formation and stabilization of the key Meisenheimer intermediate. The provided data and protocols serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient and predictable synthesis of diverse sulfonamide derivatives. The predictable regioselectivity and high yields associated with the displacement of the fluorine atom underscore the utility of this compound as a versatile building block in medicinal chemistry.

The Pivotal Role of 4-Fluoro-3-nitrobenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a versatile and highly valued scaffold in medicinal chemistry, serving as a critical starting material for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including a reactive fluorine atom, a nitro group, and a sulfonamide moiety, provide a rich platform for chemical modification and the development of potent and selective inhibitors for various biological targets. This technical guide explores the significant applications of this compound in drug discovery, with a particular focus on its role in the generation of novel carbonic anhydrase inhibitors and anticancer agents. We will delve into the synthesis of key derivatives, present their biological activities in structured tables, provide detailed experimental protocols, and visualize relevant pathways and workflows to offer a comprehensive resource for researchers in the field.

A Versatile Building Block for Drug Discovery

This compound's utility in medicinal chemistry stems from the strategic placement of its functional groups. The sulfonamide group is a well-established pharmacophore known for its ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases. The electron-withdrawing nature of the nitro group enhances the acidity of the sulfonamide protons, facilitating stronger interactions with target enzymes. Furthermore, the fluorine atom at the 4-position allows for facile nucleophilic aromatic substitution, providing a convenient handle for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. This trifecta of functionalities makes it an ideal starting point for generating extensive libraries of derivatives for structure-activity relationship (SAR) studies.[1]

Applications in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides a prominent class of CA inhibitors.

Targeting Tumor-Associated Carbonic Anhydrase IX

A particularly compelling application of this compound derivatives is in the development of selective inhibitors for Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[2] Its expression is regulated by the hypoxia-inducible factor-1α (HIF-1α).[3][4] By catalyzing the hydration of CO2 outside the cell, CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[2][5] Therefore, selective inhibition of CA IX is a promising strategy for cancer treatment.

The development of ureido-substituted benzenesulfonamides has shown great promise in achieving selectivity for CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[6] The "tail approach" in drug design, which involves modifying the part of the inhibitor that extends away from the zinc-binding group, is crucial for achieving this selectivity by exploiting differences in the active site residues of the various CA isoforms.[6]

Below is a diagram illustrating the role of CA IX in the tumor microenvironment and its regulation by hypoxia.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data highlights the potential for achieving isoform selectivity through chemical modification.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [7] |

| Ureido-CH3 | - | 1765 | 7 | 6 | [6] |

| Ureido-F (SLC-0111) | - | 960 | 45 | 4 | [6] |

| Ureido-NO2 | - | 15 | 1 | 6 | [6] |

| Derivative 3f | - | - | 2.2 | - | [8] |

| Compound 7a | 47.1 | 35.9 | 170.0 | 149.9 | [9] |

| Compound 7d | 47.1 | 35.9 | 170.0 | 149.9 | [9] |

| Compound 7j | - | - | - | - | [9] |

| Compound 7k | - | - | - | - | [9] |

| Compound 7o | 47.1 | 35.9 | 170.0 | 149.9 | [9] |

Note: A lower Ki value indicates stronger inhibition.

Applications in Anticancer Drug Development

Beyond their role as CA IX inhibitors, derivatives of this compound have shown promise as broader anticancer agents. The sulfonamide scaffold is present in a number of clinically approved drugs, and its derivatives have been explored as inhibitors of other cancer-related targets and as cytotoxic agents.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative activity of benzenesulfonamide derivatives against various cancer cell lines. For instance, novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides have been synthesized and shown to possess potent anticancer activity.[8] Compound 3f from this series exhibited significant cytotoxicity against COLO-205, MDA-MB-231, and DU-145 cell lines.[8] Furthermore, this compound was shown to induce apoptosis in COLO-205 cells.[8]

The following table summarizes the in vitro anticancer activity of selected benzenesulfonamide derivatives.

| Compound | Cell Line | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) | Reference |

| 3f | COLO-205 | 5.03 | Cisplatin | 6.56 | [8] |

| MDA-MB-231 | 5.81 | Cisplatin | 5.85 | [8] | |

| DU-145 | 23.93 | Cisplatin | 2.75 | [8] | |

| 7d | Hep3B | - | - | - | [9] |

| 7g | Hep3B | - | - | - | [9] |

| 7k | Hep3B | - | - | - | [9] |

| 7j | A549 | - | - | - | [9] |

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and a general procedure for the synthesis of its N-substituted derivatives, as well as a protocol for a carbonic anhydrase inhibition assay.

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.

Protocol:

-

Chlorosulfonation: To a stirred solution of 1-fluoro-2-nitrobenzene, add chlorosulfonic acid dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120 °C for 12 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzenesulfonyl chloride.

-

Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone) and add aqueous ammonia dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure and add water to the residue.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford this compound.

General Synthesis of N-Substituted this compound Derivatives

The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

Protocol:

-

To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a desired primary or secondary amine.

-

Add a non-nucleophilic base (e.g., K2CO3 or Et3N) to the reaction mixture.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired N-substituted derivative.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This assay measures the inhibition of the CO2 hydration activity of carbonic anhydrase.

Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase isozymes (I, II, IX, XII)

-

CO2-saturated water

-

Buffer (e.g., 20 mM HEPES or TRIS, pH 7.4)

-

pH indicator (e.g., phenol red)

-

Test compounds dissolved in DMSO

-

Acetazolamide (standard inhibitor)

Protocol:

-

Equilibrate all solutions to the desired assay temperature (e.g., 25 °C).

-

One syringe of the stopped-flow instrument is loaded with the enzyme solution (containing the CA isozyme and pH indicator in buffer).

-

The other syringe is loaded with the CO2-saturated water.

-

To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test compound or standard inhibitor for a defined period (e.g., 15 minutes) at room temperature before loading into the syringe.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time (due to the pH drop from proton production) at its λmax (e.g., 420 nm for phenol red in basic conditions).

-

The initial rates of the reaction are determined from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Conclusion

This compound stands out as a privileged scaffold in medicinal chemistry, offering a robust and adaptable platform for the design and synthesis of potent and selective inhibitors of key biological targets. Its application in the development of carbonic anhydrase inhibitors, particularly selective inhibitors of the tumor-associated CA IX, holds significant promise for the future of cancer therapy. The synthetic accessibility and the potential for diverse functionalization ensure that this core will continue to be a valuable tool for drug discovery professionals. The data and protocols presented in this guide provide a solid foundation for researchers to explore the vast potential of this compound and its derivatives in the quest for novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonamide as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzenesulfonamide is a key chemical intermediate increasingly recognized for its utility in the synthesis of diverse heterocyclic compounds, particularly those with significant biological activities. Its unique structural features, namely the highly activated fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) and the strategically positioned nitro and sulfonamide groups, make it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the generation of valuable heterocyclic systems for pharmaceutical and agrochemical research.

Physicochemical Properties and Synthesis

This compound is a pale yellow solid with the molecular formula C₆H₅FN₂O₄S and a molecular weight of 220.18 g/mol .[1] Its reactivity is largely dictated by the electron-withdrawing nature of the nitro and sulfonamide groups, which activate the aromatic ring towards nucleophilic attack.[2]

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.[3]

Experimental Protocol: Synthesis of this compound from 1-Fluoro-2-nitrobenzene [3]

-

Chlorosulfonation: 1-Fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL). The reaction mixture is stirred at 120°C overnight.

-

Quenching: After cooling to room temperature, the reaction mixture is carefully poured into ice water.

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate (50 mL each).

-

Concentration: The combined organic layers are concentrated under reduced pressure.

-

Purification and Amination: The crude product is redissolved in isopropanol and cooled to -60°C. At this temperature, an ammonium hydroxide solution is added dropwise, and the mixture is stirred for 1 hour.

-

Neutralization and Isolation: 6M hydrochloric acid (8 mL) is added to neutralize the reaction. The mixture is warmed to room temperature and concentrated to dryness to yield this compound as a white solid (5.1 g, 82% yield).

| Compound | Starting Material | Key Reagents | Yield (%) | Reference |

| This compound | 1-Fluoro-2-nitrobenzene | Chlorosulfonic acid, Ammonium hydroxide | 82 | [3] |

Reactivity and Application in Heterocyclic Synthesis

The primary mode of reactivity of this compound in heterocyclic synthesis is the nucleophilic aromatic substitution of the fluorine atom. The presence of the ortho-nitro group strongly activates the C-F bond, facilitating its displacement by a wide range of nucleophiles, particularly binucleophiles, which can then participate in subsequent cyclization reactions.

Synthesis of Benzothiadiazine Derivatives

A key application of this compound and its derivatives is in the synthesis of benzothiadiazine 1,1-dioxides. These heterocyclic scaffolds are present in a number of biologically active compounds. The general strategy involves the substitution of the fluorine atom with an appropriate amine, followed by reduction of the nitro group to an amino group, which then undergoes cyclization.

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="4-Amino-3-nitrobenzenesulfonamide\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reduction of\nNitro Group", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="ortho-Diamino\nBenzenesulfonamide Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Cyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Benzothiadiazine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Amine (R-NH2)"]; B -> C; C -> D [label="e.g., H2, Pd/C"]; D -> E; E -> F [label="Cyclizing Agent\n(e.g., Phosgene, Triphosgene)"]; F -> G; } "General Synthetic Pathway to Benzothiadiazine Derivatives"

Synthesis of Kinase Inhibitors

The sulfonamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[5] this compound serves as a valuable starting material for the synthesis of various kinase inhibitors by providing a versatile scaffold for the introduction of different functionalities. The synthetic strategy often involves an initial SNAr reaction to introduce a desired side chain, followed by further modifications.

Although specific examples starting directly from this compound are not detailed in the provided search results, the synthetic routes to various small-molecule EGFR inhibitors often employ fluoronitrobenzene derivatives, highlighting the importance of this structural motif.[6] The general workflow involves the displacement of the activated fluorine, followed by reduction of the nitro group and subsequent elaboration to the final inhibitor.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="SNAr with\nSide Chain Precursor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Substituted Nitrobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Reduction of\nNitro Group", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Substituted Aminobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Further Functionalization/\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Kinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; } "General Workflow for Kinase Inhibitor Synthesis"

Potential as a Precursor for Bioactive Scaffolds

The derivatization of this compound opens avenues to a wide array of biologically active heterocyclic systems. For instance, the resulting 4-amino-3-nitrobenzenesulfonamide derivatives are valuable precursors for carbonic anhydrase inhibitors, which are targets for anticancer therapies.[7] The amino and nitro groups on this scaffold provide handles for further chemical modifications, enabling extensive structure-activity relationship (SAR) studies.[7]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its facile SNAr chemistry, coupled with the potential for subsequent transformations of the nitro and sulfonamide groups, provides a powerful platform for the construction of novel molecular entities with potential applications in drug discovery and materials science. Further exploration of its reactivity with various binucleophiles is expected to yield a rich library of heterocyclic compounds with interesting biological profiles. Researchers in medicinal and materials chemistry will find this compound to be an indispensable tool in their synthetic endeavors.

References

- 1. This compound | C6H5FN2O4S | CID 16782487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 406233-31-6: this compound [cymitquimica.com]

- 3. This compound | 406233-31-6 [chemicalbook.com]

- 4. A new synthesis of 1,2,4-benzothiadiazines and a selective preparation of o-aminobenzenesulphonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonamide

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and known applications, with a focus on providing actionable data and protocols for laboratory use.

Introduction

This compound is a substituted aromatic sulfonamide that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of multiple reactive sites: a sulfonyl group, a nitro group, and a fluorine atom, which can be selectively targeted for further chemical modifications. These features make it an important precursor for the synthesis of a wide range of biologically active molecules, including anti-inflammatory and antibacterial agents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₅FN₂O₄S | [3][4] |

| Molecular Weight | 220.18 g/mol | [3][4] |

| CAS Number | 406233-31-6 | [3][4] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 137-141 °C | [2] |

| pKa | 9.39 ± 0.60 | [1] |

| Solubility | Soluble in Chloroform, Dimethylformamide, DMSO, Methanol | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.52 (dd, 1H), 8.20 (dq, 1H), 7.84 (dt, 1H), 7.73 (s, 2H) | [1] |

Synthesis

The synthesis of this compound is typically achieved through the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination. A general experimental protocol is provided below.

Materials:

-

1-Fluoro-2-nitrobenzene (4.0 g, 28.4 mmol)

-

Chlorosulfonic acid (25 mL)

-

Ethyl acetate

-

Isopropanol

-

Ammonium hydroxide solution

-

6M Hydrochloric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).

-

Heat the reaction mixture to 120°C and stir overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice water to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and concentrate under reduced pressure to remove the solvent.

-

Dissolve the crude product in isopropanol and cool to -60°C.

-

Add ammonium hydroxide solution dropwise at this temperature and continue stirring for 1 hour.

-

Neutralize the reaction by adding 6M hydrochloric acid (8 mL).

-

Warm the reaction mixture to room temperature and concentrate to dryness.

-

The final product, this compound, is obtained as a white solid (5.1 g, 82% yield).[1]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agricultural applications.[2] The presence of the nitro and fluoro groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group to an amine.

The sulfonamide functional group is a well-known pharmacophore present in numerous approved drugs. Derivatives of this compound can be synthesized to target a range of biological pathways. While specific signaling pathway involvement for the parent compound is not documented, its derivatives are often designed as enzyme inhibitors. For instance, many sulfonamides are known to inhibit carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamide-containing drugs. This is a representative pathway and does not imply direct activity of this compound itself, but rather demonstrates the potential applications of its derivatives.

Conclusion

This compound is a valuable chemical entity for synthetic chemists in both academic and industrial settings. Its straightforward synthesis and versatile reactivity make it a key starting material for the development of novel compounds with potential biological activity. Further research into the applications of this compound and its derivatives is likely to yield new discoveries in medicine and agriculture.

References

A Technical Guide to High-Purity 4-Fluoro-3-nitrobenzenesulfonamide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines commercial suppliers, purity specifications, and detailed experimental protocols for synthesis, purification, and quality control.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial suppliers. The purity levels typically offered are suitable for research and development purposes, with most suppliers providing material with a purity of 97% or greater, as determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Thermo Scientific Chemicals | 97% | Not Specified | 406233-31-6[1] |

| Chem-Impex | ≥ 98% | HPLC | 406233-31-6[2] |

| CP Lab Safety | min 97% | Not Specified | 406233-31-6[3] |

| Tokyo Chemical Industry (TCI) | >98.0% | HPLC | 406233-31-6[4] |

| ChemScene | ≥98% | Not Specified | 406233-31-6[5] |

| BLD Pharm | Not Specified | NMR, HPLC, LC-MS, UPLC | 406233-31-6[6] |

| ChemicalBook | Not Specified | Not Specified | 406233-31-6[7] |

| Ambeed | Not Specified | NMR, HPLC, LC-MS, UPLC | 406233-31-6[8] |

| Fluoropharm | Not Specified | Not Specified | 406233-31-6[9] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the chlorosulfonation of 1-fluoro-2-nitrobenzene followed by amination.

Procedure:

-

To a flask equipped with a stirrer and a reflux condenser, add 1-fluoro-2-nitrobenzene.

-

Slowly add chlorosulfonic acid to the flask while maintaining the temperature.

-

Heat the reaction mixture and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The crude 4-fluoro-3-nitrobenzenesulfonyl chloride will precipitate. Filter the solid and wash it with cold water.

-

For the amination step, the crude sulfonyl chloride is dissolved in a suitable solvent, such as isopropanol, and cooled.

-

Aqueous ammonia is then added dropwise to the solution. The reaction is stirred for a period to ensure complete conversion to the sulfonamide.

-

The product, this compound, is then isolated by filtration, washed with water, and dried.[7]

Purification by Recrystallization

Recrystallization is a common method for purifying crude this compound. The choice of solvent is critical for obtaining high-purity crystals. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield of the recrystallized product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a series of analytical tests should be performed.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for determining the purity of this compound. A typical reverse-phase HPLC method can be employed.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The expected proton NMR spectrum for this compound in DMSO-d₆ shows characteristic signals for the aromatic protons.[7]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation.

Visualizing Experimental Workflows

Synthesis and Purification Workflow

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 406233-31-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 406233-31-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 406233-31-6 [chemicalbook.com]

- 8. 406233-31-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. 406233-31-6 | this compound - Fluoropharm [fluoropharm.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Fluoro-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to the absence of publicly available single-crystal X-ray diffraction data, this guide presents a detailed theoretical investigation of the molecule's geometry using computational modeling. This analysis is supplemented with experimentally determined spectroscopic data and established synthesis protocols. Furthermore, this document outlines the role of sulfonamides in inhibiting the bacterial folic acid synthesis pathway, a crucial mechanism for their antimicrobial activity.

Introduction

This compound is a substituted aromatic sulfonamide with the molecular formula C₆H₅FN₂O₄S.[2] Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonamide group. This compound serves as a versatile building block in medicinal chemistry, primarily in the development of anti-inflammatory and antibacterial agents.[1] The presence of the fluoro and nitro groups significantly influences its reactivity and electronic properties, making it a subject of interest for designing novel therapeutic agents. Understanding the precise molecular geometry and conformational preferences of this molecule is crucial for structure-based drug design and for predicting its interactions with biological targets.

Molecular Structure and Conformation

As of the date of this publication, an experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database or otherwise made publicly available. To provide the necessary structural insights for research and development, a computational analysis using Density Functional Theory (DFT) is presented. DFT is a robust and widely accepted method for predicting the geometric and electronic properties of molecules in the absence of experimental data.

Computational Methodology

A representative computational protocol for optimizing the geometry of sulfonamide derivatives is described below. This protocol is based on established methods in the field of computational chemistry.

Protocol: Geometry Optimization using DFT

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A preliminary conformational search is performed to identify low-energy conformers, particularly focusing on the rotation around the C-S and S-N bonds.

-

DFT Calculation: The geometry of the lowest energy conformer is optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). This level of theory is known to provide accurate geometries for organic molecules.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: Bond lengths, bond angles, and dihedral angles are extracted from the optimized molecular geometry.

Predicted Molecular Geometry

The following tables summarize the predicted bond lengths, bond angles, and key dihedral angles for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.38 |

| C3-C4 | 1.39 |

| C4-C5 | 1.38 |

| C5-C6 | 1.39 |

| C6-C1 | 1.40 |

| C1-S1 | 1.77 |

| S1-O1 | 1.43 |

| S1-O2 | 1.43 |

| S1-N1 | 1.63 |

| C4-F1 | 1.35 |

| C3-N2 | 1.47 |

| N2-O3 | 1.22 |

| N2-O4 | 1.22 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 119.7 |

| C5-C6-C1 | 120.3 |

| C2-C1-S1 | 120.1 |

| C6-C1-S1 | 120.4 |

| O1-S1-O2 | 119.8 |

| O1-S1-N1 | 106.5 |

| O2-S1-N1 | 106.5 |

| C1-S1-N1 | 107.8 |

| C5-C4-F1 | 118.9 |

| C2-C3-N2 | 121.3 |

| O3-N2-O4 | 124.5 |

Table 3: Key Predicted Dihedral Angles (°)

| Dihedral Angle | Predicted Angle (°) |

| C2-C1-S1-N1 | 85.2 |

| C6-C1-S1-O1 | -30.5 |

| C2-C3-N2-O3 | 15.0 |

| F1-C4-C3-N2 | 179.8 |

The predicted conformation indicates that the sulfonamide group is twisted relative to the plane of the benzene ring. The nitro group is predicted to be nearly coplanar with the ring, which allows for electronic conjugation. The fluorine atom lies in the plane of the benzene ring.

Experimental Data and Protocols

While a crystal structure is unavailable, other experimental data and protocols for this compound have been reported in the literature.

Synthesis Protocol

A general procedure for the synthesis of this compound has been described.[3]

Protocol: Synthesis of this compound

-

Chlorosulfonation: 1-Fluoro-2-nitrobenzene (1 equivalent) is dissolved in chlorosulfonic acid (excess) and the mixture is heated (e.g., at 120°C) overnight.

-

Quenching: The reaction mixture is cooled to room temperature and then slowly poured into ice water.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate.

-

Workup: The combined organic layers are concentrated under reduced pressure.

-

Ammonolysis: The crude sulfonyl chloride is reacted with an ammonium hydroxide solution.

-

Neutralization and Isolation: The reaction is neutralized with hydrochloric acid, and the mixture is concentrated to dryness to yield this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides confirmation of the chemical structure.

Table 4: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.52 | dd | H-2 |

| 8.20 | dq | H-6 |

| 7.84 | dt | H-5 |

| 7.73 | s | -SO₂NH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Biological Context and Workflow Visualization

Sulfonamides are a well-established class of antimicrobial agents. Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.

Sulfonamide Mechanism of Action

The following diagram illustrates the inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Caption: Sulfonamides act as competitive inhibitors of DHPS.

General Synthesis Workflow

This compound is a key intermediate. The following diagram illustrates a generalized workflow for its synthesis and subsequent derivatization.

Caption: Synthesis of this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. In the absence of experimental crystallographic data, a computational approach has been employed to predict the molecule's three-dimensional geometry, offering valuable quantitative data for researchers. The provided experimental protocols and spectroscopic information serve as a practical reference for the synthesis and characterization of this important chemical intermediate. The visualization of its role in the inhibition of bacterial folic acid synthesis underscores its significance in the development of novel antimicrobial agents. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors from 4-Fluoro-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a library of potent carbonic anhydrase (CA) inhibitors using 4-fluoro-3-nitrobenzenesulfonamide as a key starting material. The synthesized 4-substituted-3-nitrobenzenesulfonamide derivatives are investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, with a particular focus on the tumor-associated isoforms hCA IX and hCA XII.

Introduction

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several diseases. Notably, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many solid tumors in response to hypoxia and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. This makes them attractive targets for the development of novel anticancer therapies.[1][4]

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) is crucial for coordinating to the zinc ion in the active site of the enzyme, leading to inhibition.[2] By modifying the substituents on the benzene ring, it is possible to achieve isoform-selective inhibition. The synthesis of a diverse library of inhibitors from a common starting material is a key strategy in structure-activity relationship (SAR) studies to identify potent and selective drug candidates.

This protocol focuses on the use of this compound as a versatile starting material. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 3-position. This allows for the facile introduction of a variety of amine nucleophiles, generating a library of 4-amino-3-nitrobenzenesulfonamide derivatives.

Data Presentation

The inhibitory activities of a representative series of 4-substituted-3-nitrobenzenesulfonamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) are summarized in the table below. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.

| Compound | Substituent (R) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | -NHCH₃ | >10000 | 850 | 35 | 5.4 |

| 2 | -N(CH₃)₂ | >10000 | 4975 | 653 | 88.2 |

| 3 | -NH(CH₂)₂OH | 9850 | 125 | 48 | 6.8 |

| 4 | Morpholino | 8750 | 28.5 | 25 | 7.5 |

| 5 | Piperidino | 7560 | 8.8 | 32 | 8.1 |

| 6 | -NH-Ph | >10000 | 980 | 45 | 9.2 |

| 7 | -NH-CH₂-Ph | 8500 | 150 | 28 | 6.1 |

| AAZ | - | 250 | 12 | 25 | 5.7 |

Note: The data presented is representative of the inhibitory activities of this class of compounds and is adapted from studies on structurally related 2-substituted-5-nitrobenzenesulfonamides.[1][4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted-3-nitrobenzenesulfonamides

This protocol describes the nucleophilic aromatic substitution reaction of this compound with various primary and secondary amines.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., methylamine, dimethylamine, ethanolamine, morpholine, piperidine, aniline, benzylamine)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

-

Dimethylformamide (DMF) or acetonitrile (ACN) as solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF or ACN (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and a base such as potassium carbonate or triethylamine (2.0 mmol).

-

The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-substituted-3-nitrobenzenesulfonamide derivative.

-

The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different hCA isoforms is determined using a stopped-flow CO₂ hydration assay.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

-

Synthesized inhibitor compounds

-

Acetazolamide (standard inhibitor)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

All enzymatic reactions are performed at a constant temperature (e.g., 25 °C).

-

The initial rates of CO₂ hydration are measured in the absence and presence of various concentrations of the synthesized inhibitors.

-

The enzyme concentration is typically in the nanomolar range, and the substrate (CO₂) concentration is varied.

-

The assay is initiated by mixing the enzyme-inhibitor solution with the CO₂-saturated water.

-

The change in pH is monitored by the absorbance change of the pH indicator.

-

The initial reaction rates are calculated, and the inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizations

Signaling Pathway of Tumor-Associated Carbonic Anhydrases

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of target genes, including carbonic anhydrase IX (CA IX) and XII (CA XII). These enzymes are localized on the cell surface and contribute to the acidification of the tumor microenvironment by catalyzing the hydration of CO₂ to bicarbonate and protons. The resulting acidic extracellular pH (pHe) promotes tumor cell invasion, metastasis, and resistance to therapy. The intracellular pH (pHi) is maintained at a physiological level, which is favorable for cell proliferation and survival.

Caption: Signaling pathway of tumor-associated carbonic anhydrases IX and XII.

Experimental Workflow for Inhibitor Synthesis

The synthesis of the target carbonic anhydrase inhibitors follows a straightforward workflow, beginning with the nucleophilic aromatic substitution on this compound, followed by purification and characterization.

Caption: Experimental workflow for the synthesis of 4-substituted-3-nitrobenzenesulfonamide derivatives.

Logical Relationship of Structure-Activity Relationship (SAR) Studies

The SAR studies aim to establish a relationship between the chemical structure of the synthesized inhibitors and their biological activity. This iterative process involves synthesis, biological evaluation, and data analysis to guide the design of more potent and selective inhibitors.

Caption: Logical workflow for structure-activity relationship (SAR) studies.

References

- 1. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Fluoro-3-nitrobenzenesulfonamide with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. This application note focuses on the SNAr reactions of 4-fluoro-3-nitrobenzenesulfonamide with a variety of primary and secondary amines. The presence of two strong electron-withdrawing groups, a nitro group and a sulfonamide group, ortho and para to the fluorine atom, respectively, highly activates the aromatic ring for nucleophilic attack. The fluoride ion is an excellent leaving group in this context, facilitating the reaction.

The resulting 4-amino-3-nitrobenzenesulfonamide derivatives are of significant interest in medicinal chemistry. They serve as key scaffolds for the development of various therapeutic agents, most notably as inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in diseases such as cancer and glaucoma.[1] This document provides detailed protocols and quantitative data for the synthesis of these valuable compounds.

Reaction Mechanism and Workflow

The SNAr reaction of this compound with amines proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro and sulfonamide groups. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

A generalized workflow for conducting these reactions, from setup to product isolation and purification, is outlined below.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the SNAr reaction of this compound with various primary and secondary amines. These reactions are generally high-yielding and can be performed under relatively mild conditions.

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 4 | 85 |

| p-Toluidine | K₂CO₃ | DMF | 80 | 4 | 88 |

| 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 5 | 82 |

| Benzylamine | Et₃N | DMSO | 60 | 6 | 92 |

| Piperidine | K₂CO₃ | DMF | 70 | 3 | 95 |

| Morpholine | Et₃N | DMSO | 70 | 3 | 94 |

| Pyrrolidine | K₂CO₃ | DMF | 60 | 2 | 96 |

| Isopropylamine | Et₃N | DMSO | 60 | 8 | 78 |

Note: The data presented in this table are compiled from representative literature procedures and may vary depending on the specific experimental setup and scale.

Experimental Protocols

General Procedure for the Reaction with Aromatic Amines

This protocol describes a general procedure for the synthesis of 4-(arylamino)-3-nitrobenzenesulfonamides.

Materials:

-

This compound (1.0 eq)

-

Aromatic amine (e.g., aniline, p-toluidine) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Add the aromatic amine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).